molecular formula C12H11N5 B2554428 N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1989277-07-7

N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B2554428
CAS No.: 1989277-07-7
M. Wt: 225.255
InChI Key: GBCVDIVUYHQQFZ-UHFFFAOYSA-N
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Description

Chemical Identification and Properties N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine is an organic compound with the CAS Registry Number 1989277-07-7 . Its molecular formula is C12H11N5, corresponding to a molecular weight of approximately 225.25 g/mol . The structure is characterized by a pyrazolo[1,5-a]pyrazin-4-amine core linked via a methylene bridge to a pyridin-4-yl group, forming a multi-heterocyclic system of interest in medicinal chemistry and drug discovery. Research Applications and Value This compound belongs to a class of nitrogen-dense heterocyclic scaffolds that are highly relevant in pharmaceutical research. While the specific biological data for this molecule is not fully detailed in the public domain, its structural features are closely related to documented bioactive molecules. Notably, analogs featuring the N -(pyridin-4-ylmethyl) moiety attached to various pyrazolo-fused heterocycles, such as pyrazolo[1,5-a]pyrimidine, have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its inhibitors are actively investigated for their potential in oncology research . Therefore, this compound serves as a valuable chemical intermediate or pharmacological probe for researchers developing and studying novel kinase inhibitors. Its utility extends to various areas of medicinal chemistry , including structure-activity relationship (SAR) studies, lead optimization, and library synthesis for high-throughput screening. Handling and Compliance This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . It is the responsibility of the researcher to ensure safe handling practices and comply with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-4-13-5-2-10(1)9-15-12-11-3-6-16-17(11)8-7-14-12/h1-8H,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCVDIVUYHQQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired pyrazolo[1,5-a]pyrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine has been studied for several biological activities:

  • Antitumor Activity : Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation in breast and lung cancer models .
  • Enzyme Inhibition : This compound acts as an inhibitor of Janus kinase (JAK) pathways, which are critical in the regulation of immune responses and hematopoiesis. Inhibitors targeting these pathways are valuable in treating autoimmune diseases and certain cancers .
  • Anti-inflammatory Properties : Studies have demonstrated that related compounds possess anti-inflammatory effects, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study published in Molecules highlighted the synthesis of various pyrazolo derivatives, including this compound, and their evaluation against cancer cell lines. The results showed a dose-dependent inhibition of cell growth, suggesting potential as a chemotherapeutic agent .

Case Study 2: JAK Inhibition

In a patent application detailing the use of pyrazolo[1,5-a]pyrazines as JAK inhibitors, this compound was identified as a promising lead compound for developing treatments for conditions like rheumatoid arthritis and certain leukemias .

Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for drug development:

  • Lead Compound for Anticancer Drugs : Its ability to inhibit tumor growth positions it as a lead compound for further optimization in anticancer drug design.
  • Immunomodulatory Agents : Given its role in inhibiting JAK pathways, it could be developed into immunomodulatory therapies.
  • Anti-inflammatory Medications : Its anti-inflammatory properties suggest potential applications in developing new treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound : Pyrazolo[1,5-a]pyrazin-4-amine core with a pyridin-4-ylmethyl substituent.
  • Pyrazolo[1,5-a]pyrimidines :
    • Compounds such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Table 2, ) share a pyrimidine core but differ in substituent position (pyridin-2-ylmethyl vs. pyridin-4-ylmethyl), which may alter binding affinity .
    • Derivatives like 5-chloro-N-[(1R)-1,2-dimethylpropyl]-6-(5-fluoro-4-pyrimidinyl)pyrazolo[1,5-a]pyrimidin-7-amine () highlight the impact of halogen and alkyl groups on lipophilicity .
  • Fused Systems :
    • Pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine () incorporates additional fused pyridine rings, enhancing π-π stacking but reducing solubility compared to the target compound .

Substituent Effects

  • Functional Groups :
    • Tetrazole-containing derivatives (e.g., ) improve solubility via ionizable groups, contrasting with the target’s amine group .
    • Trifluoromethyl substituents (e.g., 5-(furan-2-yl)-N-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, ) enhance metabolic stability but increase molecular weight .

Anti-Mycobacterial Activity

  • Compounds in (e.g., 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine) exhibit MIC values <1 µM against Mycobacterium tuberculosis. The target’s pyridin-4-ylmethyl group may modulate penetration through mycobacterial membranes .

Enzyme Inhibition

  • Cathepsin Inhibitors : Pyrazolo[1,5-a]pyrimidine carboxamides () show IC50 values of ~25 µM for cathepsin K. The target’s amine group could shift selectivity toward other proteases .
  • Kinase Inhibition: Morpholino-substituted derivatives () demonstrate kinase inhibitory activity, suggesting the target’s pyridine moiety might target similar pathways .

Anticancer Potential

  • Pyrazolo-triazines with dichloromethyl groups () inhibit cancer cell growth, while the target’s pyrazine core may offer alternative mechanisms via intercalation or redox modulation .

Physicochemical Properties

Property Target Compound Analogues (Examples)
Solubility Moderate (amine group) Higher in tetrazole derivatives ()
Lipophilicity (LogP) ~2.5 (estimated) Increased in trifluoromethyl analogues (~3.8, )
Melting Point Not reported 132°C for 4aA ()

Biological Activity

N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine, with the CAS number 1989277-07-7, is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer properties, and potential mechanisms of action.

Structural Overview

The compound features a unique pyrazolo[1,5-a]pyrazine core fused with a pyridine ring, which contributes to its biological properties. Its molecular formula is C12H11N5C_{12}H_{11}N_5 with a molecular weight of 225.25 g/mol .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The following table summarizes key findings related to its antimicrobial efficacy:

Pathogen MIC (µg/mL) MBC (µg/mL) Notes
Staphylococcus aureus0.22 - 0.25Not specifiedSignificant inhibition of biofilm formation
Staphylococcus epidermidis0.22 - 0.25Not specifiedEffective against clinical isolates
Escherichia coli0.50Not specifiedModerate activity observed

The compound exhibited potent antimicrobial properties with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.50 µg/mL against various pathogens .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have demonstrated its cytotoxic effects on several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)3.79Induces apoptosis through mitochondrial pathway
SF-268 (Brain Cancer)12.50Cell cycle arrest and apoptosis induction
NCI-H460 (Lung Cancer)42.30Inhibition of cell proliferation

These findings indicate that the compound can effectively inhibit cancer cell growth and induce apoptosis in various cell lines .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways by binding to their active sites.
  • Signal Transduction Modulation : It can interact with cellular receptors, affecting signal transduction pathways and cellular functions.
  • Biofilm Disruption : Its ability to inhibit biofilm formation in bacteria suggests a mechanism that disrupts bacterial adherence and colonization .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrazolo derivatives in treating infections and cancer:

  • Antimicrobial Study : A study by researchers evaluated the effectiveness of various pyrazolo derivatives against resistant strains of bacteria, finding that compounds similar to this compound significantly inhibited growth and biofilm formation in Staphylococcus species .
  • Anticancer Research : Another study focused on the structure–activity relationship (SAR) of pyrazolo derivatives, revealing that modifications to the core structure could enhance cytotoxicity against specific cancer cell lines .

Q & A

Q. Advanced

  • LC-HRMS : Identifies hydrolytic or oxidative degradation products (e.g., N-oxide formation).
  • NMR kinetics : Tracks real-time degradation in accelerated stability studies (40°C/75% RH).
  • X-ray crystallography : Resolves structural changes in degradation byproducts, such as ring-opening or dimerization .

How do structural modifications impact the compound’s selectivity for kinase vs. protease targets?

Advanced
Bulky substituents (e.g., 2-picolyl) at the carboxamide position enhance selectivity for proteases like cathepsin B over kinases due to steric exclusion from ATP-binding pockets . Conversely, small hydrophobic groups (e.g., methyl) favor kinase inhibition (e.g., ULK1) by fitting into hydrophobic subpockets . Selectivity profiling using kinase inhibitor panels (e.g., Eurofins) is recommended.

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